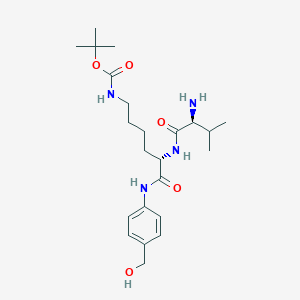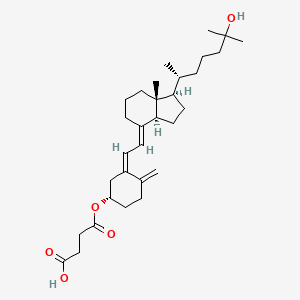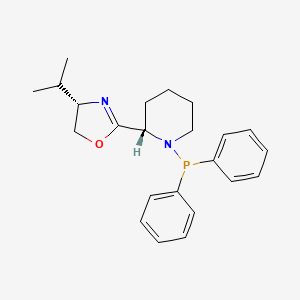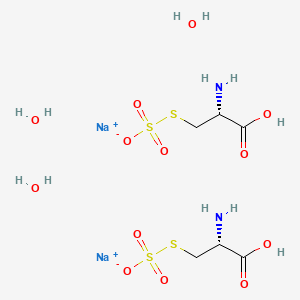
5-(4-(Bis(4-methoxyphenyl)amino)phenyl)thiophene-2-carbaldehyde
Overview
Description
5-(4-(Bis(4-methoxyphenyl)amino)phenyl)thiophene-2-carbaldehyde is an organic compound with the molecular formula C25H21NO3S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bis(4-methoxyphenyl)amino group attached to a phenyl ring, which is further connected to a thiophene-2-carbaldehyde moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Bis(4-methoxyphenyl)amino)phenyl)thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Bis(4-methoxyphenyl)amine Intermediate: This step involves the reaction of 4-methoxyaniline with a suitable reagent to form the bis(4-methoxyphenyl)amine intermediate.
Coupling with Thiophene-2-carbaldehyde: The intermediate is then coupled with thiophene-2-carbaldehyde under specific conditions, often involving a catalyst and a solvent, to yield the final product.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-(4-(Bis(4-methoxyphenyl)amino)phenyl)thiophene-2-carbaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often require a catalyst such as aluminum chloride (AlCl3) and a suitable electrophile.
Major Products
Oxidation: 5-(4-(Bis(4-methoxyphenyl)amino)phenyl)thiophene-2-carboxylic acid.
Reduction: 5-(4-(Bis(4-methoxyphenyl)amino)phenyl)thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(4-(Bis(4-methoxyphenyl)amino)phenyl)thiophene-2-carbaldehyde has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic properties.
Biological Studies: It may be used in the development of fluorescent probes and sensors for biological applications.
Mechanism of Action
The mechanism of action of 5-(4-(Bis(4-methoxyphenyl)amino)phenyl)thiophene-2-carbaldehyde is primarily related to its electronic properties. The bis(4-methoxyphenyl)amino group can donate electrons, while the thiophene ring can facilitate electron transport. This combination makes the compound suitable for use in electronic devices where efficient charge transport is required .
Comparison with Similar Compounds
Similar Compounds
5-(4-(Bis(4-methylphenyl)amino)phenyl)thiophene-2-carbaldehyde: Similar structure but with methyl groups instead of methoxy groups.
5-(4-(Bis(4-chlorophenyl)amino)phenyl)thiophene-2-carbaldehyde: Similar structure but with chloro groups instead of methoxy groups.
Uniqueness
The presence of methoxy groups in 5-(4-(Bis(4-methoxyphenyl)amino)phenyl)thiophene-2-carbaldehyde enhances its electron-donating ability, making it more effective in applications requiring high electron density. This distinguishes it from similar compounds with different substituents .
Properties
IUPAC Name |
5-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3S/c1-28-22-11-7-20(8-12-22)26(21-9-13-23(29-2)14-10-21)19-5-3-18(4-6-19)25-16-15-24(17-27)30-25/h3-17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRVOYFKFSVBHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(S3)C=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Naphthalenesulfonic acid, 5-[[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]amino]-](/img/structure/B8227568.png)
![(S)-1-(2-(2-Aminoethoxy)-5-chloropyridin-3-yl)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-yl)urea hydrochloride](/img/structure/B8227569.png)





![5-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]benzene-1,3-dicarboxylic acid](/img/structure/B8227620.png)

